5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide
Description
5-Bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, a methyl group at the 4-position, and dipropylamine substituents on the sulfonamide nitrogen. Its molecular formula is estimated as $ \text{C}{14}\text{H}{21}\text{Br}\text{NO}_3\text{S} $, with a molecular weight of approximately 370.3 g/mol. The bromine atom contributes to its electron-withdrawing properties, while the methoxy group enhances electron density on the aromatic ring.
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3S/c1-5-7-16(8-6-2)20(17,18)14-10-12(15)11(3)9-13(14)19-4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZYNVGRCVGDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Br)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).
Sulfonamidation: The sulfonamide group is introduced by reacting the brominated and methoxylated benzene derivative with a sulfonamide precursor, such as chlorosulfonic acid (ClSO3H), followed by neutralization with a base like sodium hydroxide (NaOH).
Alkylation: The final step involves the introduction of the dipropyl groups through an alkylation reaction using propyl halides (e.g., propyl bromide) in the presence of a strong base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzylamine.
Substitution: Formation of 5-amino-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide.
Scientific Research Applications
5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The bromine atom and methoxy group may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
2.1.1 Halogen Substitution
- 5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS: 723744-93-2): Replaces bromine with chlorine at the 5-position and substitutes the sulfonamide nitrogen with a phenethyl group. Molecular weight: 339.84 g/mol.
2-Bromo-N,N-dipropylbenzenesulfonamide (CAS: 505082-72-4):
2.1.2 Functional Group Modifications
- 4-Cyano-N,N-dipropylbenzenesulfonamide (): Features a cyano group at the 4-position instead of methyl and lacks bromine/methoxy groups. Synthesized via Pd-catalyzed dehydration with a 90% yield, demonstrating the synthetic versatility of dipropylbenzenesulfonamide derivatives. The electron-withdrawing cyano group may enhance reactivity in further functionalization .
- 4-(Hydroxymethyl)-N,N-dipropylbenzenesulfonamide (): Substitutes the 4-methyl group with a hydroxymethyl moiety. NMR data ($ ^1\text{H} $: δ 4.65 ppm for -CH$_2$OH) confirm structural integrity .
Sulfonamide Nitrogen Substituents
- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (): Replaces the benzene ring with a pyridine ring and introduces fluorine atoms on the sulfonamide aryl group. Synthesized via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride (91% yield).
Biological Activity
5-Bromo-2-methoxy-4-methyl-N,N-dipropylbenzenesulfonamide is an organic compound classified under sulfonamides, which are widely recognized for their biological activity, particularly in antimicrobial applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C14H22BrN1O3S1
- CAS Number: 898645-32-4
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, leading to competitive inhibition of enzyme activities. The bromine and methoxy groups enhance binding affinity through halogen bonding and hydrophobic interactions.
Biological Activities
-
Antimicrobial Properties:
- Sulfonamides are historically known for their antibacterial effects. Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for further development in treating bacterial infections.
-
Enzyme Inhibition:
- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt bacterial growth and proliferation.
-
Receptor Modulation:
- The compound may act as a modulator for certain receptors, affecting physiological responses. This aspect is under investigation for potential therapeutic applications in various diseases.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. |
| Study 2 | Assess enzyme inhibition | Identified as a competitive inhibitor for dihydropteroate synthase, a key enzyme in folate synthesis in bacteria. |
| Study 3 | Investigate receptor interactions | Preliminary data suggest modulation of serotonin receptors, indicating potential neuropharmacological effects. |
Detailed Research Analysis
A comprehensive analysis of the structure-activity relationship (SAR) has been performed to understand how modifications to the compound's structure influence its biological properties. For instance, the presence of the bromine atom is crucial for enhancing antimicrobial potency by increasing lipophilicity, which aids in membrane penetration .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Unique Features |
|---|---|---|---|
| 5-Bromo-2-methoxybenzene sulfonamide | Moderate | Yes | Lacks dipropyl substitution |
| 2-Methoxy-4-methyl-N,N-dipropylbenzenesulfonamide | Low | No | Absence of bromine enhances solubility but reduces activity |
| 5-Bromo-4-methyl-N,N-dipropylbenzenesulfonamide | High | Yes | Similar activity but lacks methoxy group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
